4-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine
Description
Properties
Molecular Formula |
C16H19ClN2O5S3 |
|---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C16H19ClN2O5S3/c1-10-8-19(9-11(2)24-10)15-14(18-16(25-15)26(3,20)21)27(22,23)13-6-4-12(17)5-7-13/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
GBALTJRXBRPOBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,6-Dimethylmorpholine Core
Cyclization of Diisopropanolamine
The cis-2,6-dimethylmorpholine precursor is synthesized by cyclizing diisopropanolamine with sulfuric acid under controlled conditions. Simultaneous addition of diisopropanolamine and sulfuric acid at 120–140°C ensures a cis-isomer content exceeding 85%. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 130°C | Higher cis selectivity |
| Reaction Time | 4–6 hours | Minimizes trans-isomer |
| Acid Concentration | 98% H₂SO₄ | Accelerates cyclization |
Post-reaction, fractional distillation isolates cis-2,6-dimethylmorpholine (b.p. 154–156°C), while residual trans-isomer is recycled via catalytic isomerization.
Thiazole Ring Assembly
Sequential Sulfonylation Strategy
The thiazole moiety is constructed using a two-step sulfonylation approach:
Step 1: Formation of 4-Chlorobenzenesulfonyl Thiazole Intermediate
4-Chlorobenzenesulfonyl chloride reacts with 5-amino-2-mercaptothiazole in dichloromethane using triethylamine as a base. The reaction proceeds at 0–5°C to prevent premature ring closure:
$$
\text{5-Amino-2-mercaptothiazole} + \text{4-ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow[\text{0–5°C}]{\text{Et}3\text{N, CH}2\text{Cl}2} \text{5-(4-Chlorobenzenesulfonamido)-2-mercaptothiazole}
$$
Yields reach 78–82% after recrystallization from ethanol.
Step 2: Methanesulfonylation at Position 2
The free thiol group at position 2 undergoes sulfonylation with methanesulfonyl chloride under similar conditions:
$$
\text{5-(4-ClC}6\text{H}4\text{SO}2\text{NH)-2-SH-thiazole} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow[\text{rt}]{\text{Na}2\text{CO}3} \text{5-(4-ClC}6\text{H}4\text{SO}2\text{NH)-2-(CH}3\text{SO}2\text{)thiazole}
$$
Reaction monitoring via TLC (hexane/ethyl acetate, 3:1) ensures complete conversion. Purification by silica gel chromatography (70% ethyl acetate/hexane) affords the disulfonylated thiazole in 65–70% yield.
Coupling of Morpholine and Thiazole Fragments
Nucleophilic Aromatic Substitution
The final coupling involves reacting 2,6-dimethylmorpholine with 5-bromo-4-(4-chlorobenzenesulfonyl)-2-methanesulfonylthiazole in dimethylformamide (DMF) at 80°C for 12 hours:
$$
\text{2,6-Dimethylmorpholine} + \text{5-Br-thiazole-sulfonamide} \xrightarrow[\text{80°C}]{\text{DMF, K}2\text{CO}3} \text{Target Compound}
$$
| Condition | Optimization Insight |
|---|---|
| Solvent | DMF enhances nucleophilicity |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature/Time | 80°C, 12 hours |
Post-reaction, the mixture is extracted with ethyl acetate, washed with brine, and purified via column chromatography (silica gel, methanol/dichloromethane 1:9) to yield the title compound (55–60%).
Industrial-Scale Production Considerations
Continuous Flow Reactor Implementation
Key stages (cyclization, sulfonylation) benefit from continuous flow systems:
Structural Confirmation and Analytical Data
Challenges and Optimization Strategies
Regioselectivity in Thiazole Sulfonylation
Competing sulfonylation at positions 4 and 2 is mitigated by:
Cis-Isomer Enrichment in Morpholine
Residual trans-2,6-dimethylmorpholine (≤5%) is removed via fractional distillation under reduced pressure (15 mmHg, 110°C).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or catalysts such as iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound’s sulfonyl groups can form strong interactions with enzyme active sites, potentially inhibiting their activity. The thiazole ring may also interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Based Sulfonyl Derivatives
4-4-(4-Methylbenzenesulfonyl)-2-(4-methylphenyl)sulfanyl-1,3-thiazol-5-ylmorpholine (CAS 557773-86-1)
- Key Differences :
- Position 4: 4-methylbenzenesulfonyl vs. 4-chlorobenzenesulfonyl in the target compound.
- Position 2: 4-methylphenylthio (S-linked) vs. methanesulfonyl (SO₂-linked).
- Implications :
4-(2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3-thiazol-5-yl)benzoic Acid
- Key Differences :
- Position 2: 2,6-dichlorobenzylthio vs. methanesulfonyl.
- Position 5: Benzoic acid vs. 2,6-dimethylmorpholine.
- Implications :
Morpholine-Containing Analogues
Fenpropimorph (Cis-4-[3-[4-(1,1-dimethylethyl)-phenyl]-2-methylpropyl]-2,6-dimethylmorpholine)
- Key Differences :
- The morpholine group is part of a branched alkyl chain in fenpropimorph vs. being directly attached to the thiazole in the target compound.
- Implications :
Morpholine Incorporation
Physicochemical Comparison
*Estimated using XlogP3 values from and analogs.
Biological Activity
The compound 4-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine (CAS Number: 863449-19-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.9 g/mol. The structure includes a thiazole ring, chlorobenzenesulfonyl group, and a morpholine moiety, which are pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.9 g/mol |
| CAS Number | 863449-19-8 |
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that compounds containing thiazole rings were effective against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
- Induction of Apoptosis : By activating apoptotic pathways, these compounds promote programmed cell death in cancer cells .
- Targeting Specific Enzymes : Some studies suggest that sulfonamide derivatives can inhibit specific enzymes involved in cancer progression .
Antimicrobial Activity
Beyond anticancer properties, thiazole derivatives like the compound have demonstrated antimicrobial activity against various pathogens. The presence of the sulfonyl group is believed to enhance this activity by interfering with bacterial metabolic processes.
Case Studies
A series of case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative was tested on A549 and HeLa cells, showing significant cytotoxicity with IC50 values in the micromolar range.
- Case Study 2 : In vivo studies indicated reduced tumor growth in mice treated with thiazole-based compounds compared to control groups.
Q & A
Q. What are the common synthetic routes for preparing 4-[4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine?
The compound is typically synthesized via multi-step reactions involving sulfonation, thiazole ring formation, and morpholine substitution. A reflux-based method using thiosemicarbazide derivatives, chloroacetic acid, and sodium acetate in a DMF-acetic acid mixture (2–3 hours) is commonly employed for thiazolidinone intermediates, followed by sulfonyl group introduction . Electrochemical methods, such as those used for disulfide formation in related sulfonamide-morpholine systems, may also optimize reaction efficiency and reduce byproducts .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation relies on combined spectroscopic and crystallographic techniques:
- X-ray crystallography resolves bond angles and molecular conformation (e.g., mean C–C bond deviation <0.004 Å) .
- NMR spectroscopy (¹H/¹³C) identifies sulfonyl and morpholine protons (δ 3.5–4.0 ppm for morpholine; δ 7.5–8.0 ppm for aromatic sulfonyl groups).
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ±0.001 Da accuracy) .
Q. What analytical techniques are recommended for purity assessment?
- HPLC with UV detection (C18 column, acetonitrile/water gradient) quantifies impurities at λ = 254 nm.
- Differential scanning calorimetry (DSC) identifies polymorphic forms by melting point consistency (±1°C deviation) .
- Elemental analysis verifies C, H, N, S content (theoretical vs. experimental ≤0.3% error) .
Advanced Research Questions
Q. How can flow chemistry improve the scalability and safety of synthesizing this compound?
Flow chemistry enables precise control over reaction parameters (temperature, residence time) for exothermic sulfonation steps. A design-of-experiments (DoE) approach, as demonstrated in diphenyldiazomethane synthesis, optimizes yield (e.g., 85–92%) while minimizing hazardous intermediate accumulation . Statistical modeling (e.g., ANOVA) identifies critical factors like reagent stoichiometry and flow rate .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
Discrepancies may arise from dynamic molecular conformations in solution (NMR) vs. static crystal packing (X-ray). For example, torsional angles in the thiazole ring might vary by 5–10° between states. Hybrid methods, such as variable-temperature NMR and molecular dynamics simulations , reconcile these differences by analyzing temperature-dependent conformational shifts .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
Key SAR insights include:
- Sulfonyl group positioning : 4-Chlorobenzenesulfonyl at C4 of thiazole enhances target binding affinity (ΔIC₅₀ = 2.5 μM vs. 8.7 μM for non-chlorinated analogs) .
- Morpholine substitution : 2,6-Dimethyl groups improve solubility (logP reduction by 0.8 units) without compromising metabolic stability .
- Methanesulfonyl at C2 : Increases electrophilicity, facilitating covalent interactions with cysteine residues in enzyme active sites .
Q. What experimental approaches mitigate solubility challenges in in vitro assays?
- Co-solvent systems : Use DMSO/PBS (≤1% v/v) to maintain compound stability.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance aqueous dispersion (e.g., 90% encapsulation efficiency at 50 μg/mL) .
- pH adjustment : Morpholine’s pKa (~6.5) allows protonation in acidic buffers (pH 5.0–6.0) to improve solubility .
Q. How can degradation pathways be systematically studied under physiological conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and oxidative stress (H₂O₂).
- LC-MS/MS analysis identifies hydrolytic cleavage products (e.g., morpholine ring opening at pH 7.4) .
- Kinetic modeling calculates degradation rate constants (k = 0.12 h⁻¹ at 37°C) for shelf-life predictions .
Methodological Considerations
Q. What computational tools predict interactions between this compound and biological targets?
Q. How can researchers design synergistic studies with analogs to explore mechanistic pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
